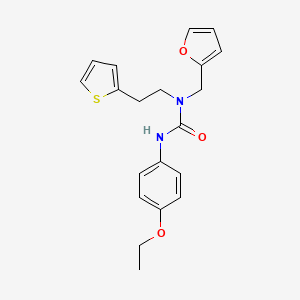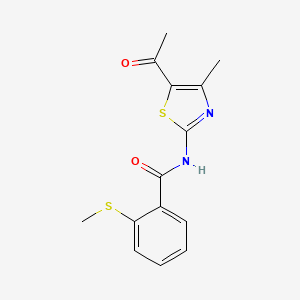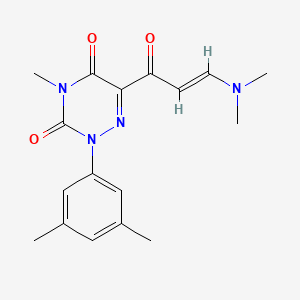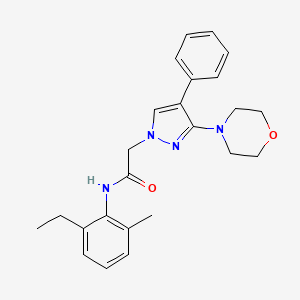
1-(Cyclobutylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CBMP and is synthesized through a specific method. The compound has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of CBMP is not fully understood. However, it is believed that CBMP exerts its effects by modulating the activity of certain neurotransmitters, such as GABA and glutamate. CBMP has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
CBMP has been shown to have several biochemical and physiological effects. In animal studies, CBMP has been shown to reduce seizures and improve cognitive function. CBMP has also been shown to have analgesic properties, reducing pain in animal models. Additionally, CBMP has been shown to have neuroprotective effects, protecting against damage to brain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBMP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. CBMP also has a well-defined structure, which allows for precise characterization and analysis. However, CBMP has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, CBMP has not been extensively studied in humans, which limits its potential applications in clinical research.
Direcciones Futuras
There are several potential future directions for research on CBMP. One area of interest is the development of CBMP-based drugs for the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of CBMP and to identify other potential targets for its activity. Finally, research on the safety and efficacy of CBMP in humans is needed to determine its potential applications in clinical settings.
Conclusion:
In conclusion, CBMP is a chemical compound that has gained significant attention in the field of scientific research. It is synthesized through a specific method and has been studied for its potential applications in pharmacology, biochemistry, and physiology. CBMP has several biochemical and physiological effects, including anticonvulsant, analgesic, and neuroprotective properties. While CBMP has some limitations for use in lab experiments, it has several potential future directions for research, including the development of CBMP-based drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of CBMP involves a multistep process that begins with the reaction between cyclobutylmethylamine and ethyl acetoacetate. This reaction produces an intermediate compound, which is then reacted with phenylethyl bromide to form the final product, CBMP. The purity and yield of CBMP can be improved through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CBMP has been studied extensively for its potential applications in various scientific fields. In pharmacology, CBMP has been shown to have anticonvulsant and analgesic properties. In biochemistry, CBMP has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase. In physiology, CBMP has been shown to have neuroprotective effects and to improve cognitive function.
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-17(21)19(13-15-7-4-8-15)12-11-18(16)10-9-14-5-2-1-3-6-14/h1-3,5-6,11-12,15H,4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBCFUUGASGWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN(C(=O)C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)

![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2626896.png)


![7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2626900.png)

![2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2626906.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2626907.png)


![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid](/img/structure/B2626910.png)
